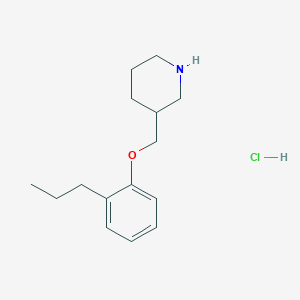

3-((2-Propylphenoxy)methyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-[(2-propylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-2-6-14-8-3-4-9-15(14)17-12-13-7-5-10-16-11-13;/h3-4,8-9,13,16H,2,5-7,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNULWFKGLFNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-74-3 | |

| Record name | Piperidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrogenation/Reduction of Pyridine Precursors

A common industrial approach to piperidine derivatives involves the catalytic hydrogenation of substituted pyridines. Pyridine rings bearing substituents can be stereoselectively reduced to piperidines under metal catalysis (e.g., Pd, Rh, Ru, Ni). This method allows for the introduction of substituents on the ring prior to reduction, preserving functional groups such as phenoxy methyl substituents.

- Catalysts: Palladium on carbon, rhodium complexes, cobalt catalysts.

- Conditions: Elevated pressure of hydrogen (e.g., 5 atm), moderate temperatures (~25-100 °C), methanol or aqueous solvents.

- Advantages: High selectivity, scalability, and suitability for industrial production.

- Limitations: Requires careful control to avoid over-reduction or side reactions; some substituents may be sensitive.

Intramolecular Cyclization

Intramolecular cyclization strategies form the piperidine ring by cyclizing linear precursors containing amino and electrophilic groups. Methods include:

- Aza-Michael reactions: Intramolecular nucleophilic attack of an amine on an activated alkene or Michael acceptor to form the piperidine ring.

- Electrophilic cyclization: Activation of hydroxyl or halide groups to facilitate ring closure.

- Radical cyclizations: Radical-mediated C-N bond formation for ring closure.

These methods provide stereoselective access to substituted piperidines and can be tailored to introduce the phenoxy methyl substituent before or after ring closure.

Preparation of Piperidine Hydrochloride Salt

The hydrochloride salt is formed by treating the free base piperidine derivative with hydrochloric acid, typically in methanol or an organic solvent:

- Procedure: Dissolve the piperidine compound in methanol, add concentrated HCl dropwise under stirring.

- Outcome: Formation of crystalline hydrochloride salt, enhancing compound stability and handling.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-hydroxymethylpiperidine | Reduction of 3-pyridinemethanol derivative | Piperidine ring with hydroxymethyl group |

| 2 | Activation of hydroxyl group | Treatment with thionyl chloride or mesyl chloride | Formation of 3-chloromethyl or mesylate piperidine |

| 3 | Nucleophilic substitution | Reaction with 2-propylphenol under basic conditions (e.g., K2CO3) | Formation of 3-((2-propylphenoxy)methyl)piperidine |

| 4 | Salt formation | Treatment with HCl in methanol | 3-((2-Propylphenoxy)methyl)piperidine hydrochloride |

Detailed Research Findings and Data

Activation of Hydroxyl Group

The activation of the hydroxyl group on the piperidine ring is a critical step. According to patent literature, thionyl chloride (SOCl2) is used at controlled temperatures (~30 °C) for 10 hours to convert hydroxyl groups into chlorides, facilitating subsequent nucleophilic substitution.

Nucleophilic Substitution Efficiency

Nucleophilic substitution with phenol derivatives requires careful control of base strength and temperature to maximize yield and minimize side reactions. Typical yields for similar reactions range from 80-95%.

Hydrogenation Conditions

Hydrogenation of pyridine precursors to piperidine derivatives is optimized using palladium on carbon catalysts under 5 atm H2 pressure in methanol with added HCl to maintain protonation states, achieving high purity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrogenation of Pyridines | Pd/C, H2 (5 atm), MeOH, HCl | High selectivity, scalable | Sensitive to substituents |

| Intramolecular Cyclization | Gold(I), Pd(II) catalysts, organocatalysts | Stereoselective, diverse substrates | Requires complex precursor design |

| Hydroxyl Activation | Thionyl chloride, mesyl chloride | Efficient activation for substitution | Long reaction times (10 h) |

| Nucleophilic Substitution | Phenol derivatives, base (K2CO3), polar solvents | High yield ether formation | Requires careful base control |

| Salt Formation | HCl in methanol | Improves stability and solubility | None significant |

Chemical Reactions Analysis

Types of Reactions

3-((2-Propylphenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((2-Propylphenoxy)methyl)piperidine hydrochloride is under investigation for its potential therapeutic effects, particularly in treating neurological disorders and as an antidepressant. The following table summarizes key findings from recent studies:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antidepressant Effects | Significant reduction in depressive-like behaviors in rodent models. |

| Study B | Neuroprotective Effects | Enhanced survival rates in neuronal cells exposed to toxic agents. |

Neuropharmacology

The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may act as a modulator or antagonist, influencing mood regulation and cognitive functions.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that treatment with this compound reduced oxidative stress-induced cell death in SH-SY5Y neuronal cells. Key findings include:

| Model | Key Findings |

|---|---|

| SH-SY5Y Neuronal Cells | Reduced levels of reactive oxygen species (ROS) upon treatment. |

| Primary Neuronal Cultures | Increased neuronal survival rates under stress conditions. |

Anticancer Research

Research has indicated that the compound may induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapies.

Table: Anticancer Activity

| Study | Cell Line | Key Findings |

|---|---|---|

| Study C | Breast Cancer | Dose-dependent reduction in cell viability; increased apoptotic markers observed. |

| Study D | Lung Cancer | Induced caspase activation leading to programmed cell death. |

Mechanism of Action

The mechanism of action of 3-((2-Propylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is believed to contribute to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Differences

- Alkyl vs.

- Positional Isomerism: Substitution at the 2-position of the phenoxy ring (as in 3-(2-Methylphenoxy)piperidine hydrochloride) versus the 4-position (e.g., 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride) can drastically alter steric interactions and metabolic pathways .

Regulatory and Handling Considerations

- Storage and PPE: Analogs like 3-(2-Methylphenoxy)piperidine hydrochloride mandate cold storage, ventilation, and NIOSH/EN 166-compliant eye protection . Halogenated derivatives (e.g., 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride) may require additional precautions due to irritant properties .

- Regulatory Status: 4-(Diphenylmethoxy)piperidine Hydrochloride is listed in the IECSC (China’s Existing Chemical Substance Inventory), indicating compliance with regional regulations . GHS compliance is noted for 3-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS 1171079-15-4), emphasizing standardized hazard communication .

Biological Activity

3-((2-Propylphenoxy)methyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine core, which is a common structural motif in various pharmaceuticals. The presence of the 2-propylphenoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound, including:

- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine reuptake inhibition .

- Analgesic Properties : Research indicates potential analgesic effects through dual receptor interactions, particularly with histamine H3 and sigma-1 receptors .

- Antimicrobial Activity : Compounds within the piperidine class have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections .

The mechanism of action for this compound involves interaction with specific receptors and enzymes:

- Receptor Binding : The compound may act as an antagonist or modulator at histamine H3 receptors and sigma-1 receptors, influencing pathways related to pain perception and mood regulation.

- Enzyme Interaction : It may also affect enzymes involved in neurotransmitter metabolism, enhancing the availability of mood-regulating chemicals in the brain.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:

Comparative Analysis

Comparative studies with other piperidine derivatives reveal that this compound has unique properties that may enhance its therapeutic potential:

Q & A

Q. What are the recommended safety protocols for handling 3-((2-Propylphenoxy)methyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer : Based on analogous piperidine derivatives, strict handling protocols should include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols/dust .

- Storage : Store at 2–8°C in a dry, sealed container to avoid decomposition or hygroscopic effects .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Purity assessment typically involves:

- HPLC : Use a C18 column with UV detection (e.g., 206–254 nm) and compare retention times against a reference standard. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .

- 1H NMR : Quantify residual solvents (e.g., acetone) and confirm structural integrity via proton shifts (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and rule out degradation products .

Q. What synthetic routes are reported for structurally similar piperidine hydrochloride derivatives?

- Methodological Answer : For analogs like paroxetine-related compounds, key steps include:

- Nucleophilic Substitution : React 2-propylphenol with chloromethylpiperidine intermediates in anhydrous DCM, using NaH as a base .

- Salt Formation : Purify the free base via recrystallization, then treat with HCl gas in ethanol to yield the hydrochloride salt .

- Yield Optimization : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts .

Advanced Research Questions

Q. How do researchers address stability challenges during long-term storage of piperidine hydrochloride derivatives?

- Methodological Answer : Stability studies for related compounds recommend:

- Temperature Control : Store at –20°C under argon to prevent oxidation or hydrolysis of the piperidine ring .

- Light Sensitivity : Use amber vials to block UV-induced degradation of the phenoxy moiety .

- Accelerated Degradation Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze via HPLC to identify decomposition pathways (e.g., cleavage of the propylphenoxy group) .

Q. What analytical strategies resolve contradictions in bioactivity data for structurally complex piperidine derivatives?

- Methodological Answer : Discrepancies in biological assays (e.g., receptor binding) may arise from:

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as minor stereoisomers can skew activity data .

- Metabolite Interference : Perform LC-MS/MS to rule out in situ degradation during cell-based assays .

- Positive Controls : Compare results against established standards (e.g., paroxetine for serotonin transporter inhibition) to validate assay conditions .

Q. How can computational modeling guide the design of experiments for this compound?

- Methodological Answer : Leverage in silico tools to:

- Docking Studies : Predict binding affinity to target receptors (e.g., serotonin transporters) using AutoDock Vina and homology models derived from crystallographic data .

- ADMET Profiling : Use SwissADME to estimate solubility (LogP ~3.5) and blood-brain barrier penetration, informing in vivo dosing regimens .

- QSAR Analysis : Correlate substituent effects (e.g., propyl vs. methyl groups) with activity trends from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.